cyclopentanone O-{4-nitrophenyl}oxime
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Overview
Description
cyclopentanone O-{4-nitrophenyl}oxime is an organic compound characterized by the presence of a nitrophenoxy group attached to a cyclopentanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone O-{4-nitrophenyl}oxime typically involves the reaction of 4-nitrophenol with cyclopentanimine under specific conditions. One common method includes the use of a base such as potassium carbonate to deprotonate the 4-nitrophenol, followed by nucleophilic substitution with cyclopentanimine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
cyclopentanone O-{4-nitrophenyl}oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
cyclopentanone O-{4-nitrophenyl}oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentanone O-{4-nitrophenyl}oxime involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, exerting various effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenoxy)cyclohexanimine
- N-(4-nitrophenoxy)cyclopentanone
- N-(4-nitrophenoxy)cyclopentanol
Uniqueness
cyclopentanone O-{4-nitrophenyl}oxime is unique due to its specific structural features, such as the presence of both a nitrophenoxy group and a cyclopentanimine moiety. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
17436-76-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22g/mol |
IUPAC Name |
N-(4-nitrophenoxy)cyclopentanimine |
InChI |
InChI=1S/C11H12N2O3/c14-13(15)10-5-7-11(8-6-10)16-12-9-3-1-2-4-9/h5-8H,1-4H2 |
InChI Key |
YZWPFPDRPFAUIC-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |
Canonical SMILES |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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